molecular formula C13H8Cl2N2OS2 B12203956 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole

Cat. No.: B12203956
M. Wt: 343.3 g/mol
InChI Key: KXOAZSNVCSNYAA-UHFFFAOYSA-N
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Description

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is often introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a thiophene boronic acid with a suitable halide precursor.

    Attachment of the Dichlorophenyl Group: The dichlorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with a thiol or sulfide precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines or alcohols.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitrating agents, halogens, and sulfonating agents.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of advanced materials, including organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in inflammatory and cancer pathways.

    Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,3-Dichlorophenyl)methyl]sulfanyl}-5-(furan-2-yl)-1,3,4-oxadiazole
  • 2-{[(4-Chlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole

Uniqueness

2-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential as a pharmacologically active compound.

Properties

Molecular Formula

C13H8Cl2N2OS2

Molecular Weight

343.3 g/mol

IUPAC Name

2-[(3,4-dichlorophenyl)methylsulfanyl]-5-thiophen-2-yl-1,3,4-oxadiazole

InChI

InChI=1S/C13H8Cl2N2OS2/c14-9-4-3-8(6-10(9)15)7-20-13-17-16-12(18-13)11-2-1-5-19-11/h1-6H,7H2

InChI Key

KXOAZSNVCSNYAA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)SCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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